molecular formula C11H10N2O6 B558272 (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate CAS No. 55757-60-3

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No. B558272
CAS RN: 55757-60-3
M. Wt: 260,33*60,05 g/mole
InChI Key: JKHVDAUOODACDU-UHFFFAOYSA-N
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Description

“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a chemical compound with the empirical formula C12H25ClN2O4 . It is also known as “Boc-Lys-OMe.HCl” and "N-Boc-Lys-OtBu Hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” can be represented by the SMILES string [H]Cl.O=C(OC)C@HNC(OC©©C)=O . The InChI code for the compound is 1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 . The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a solid compound . It has a molecular weight of 296.79 g/mol . The compound has 3 hydrogen bond donors .

Scientific Research Applications

  • (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is used in the synthesis of non-proteinogenic amino acids and their derivatives, which have applications in peptide and protein research (Adamczyk & Reddy, 2001).

  • It plays a role in the synthesis of unusual amino acid residues, key fragments in compounds like microsporin B. This synthesis involves processes like cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).

  • This compound is also utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are important in the development of various pharmaceuticals (Davies, Fenwick, & Ichihara, 1997).

  • It serves as a precursor in the preparation of fused pyridones, pyrimidones, and pyranones, which have potential applications in medicinal chemistry and drug development (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).

  • In the field of biochemistry, it has been used to synthesize compounds like N6-hydroxylysine and laminine hydrochloride, which are relevant to understanding biochemical processes and potential therapeutic applications (Genêt, Thorimbert, Mallart, & Kardos, 1993).

  • Its application extends to the synthesis of N-methyl-2-oxazolidinones, which are intermediates for constructing N-methylpyrrole rings, an important structure in pharmaceutical chemistry (Kawano, Negoro, & Ueda, 1997).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has the signal word "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

properties

IUPAC Name

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBNVLLIWJWEKV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Synthesis routes and methods I

Procedure details

Malimidopropionic acid (500 mg) was dissolved in dry THF (15 ml). TSTU (790 mg) and DIPEA (0.62 ml) was added. The mixture was stirred at room temperature under nitrogen over night. The yellow thick suspension was concentrated. The residue was dissolved in DCM and extracted with 0.1 N HCl (2×) and brine (1×). The organic layer was dried (Na2SO4) and concentrated to give a white solid. LC-MS, M/z: 267.26 (M+1).
Name
Malimidopropionic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of β-alanine (1.8 g, 20 mmol) and maleic anhydride (2 g, 20 mmol) in DMF (30 mL) was stirred at room temperature for 3 h. After the solid was completely dissolved, N-hydroxysuccinimide (NHS; 2.3 g, 20 mmol) and dicyclohexylcarbodiimide (DCC; 4.6 g, 24 mmol) was added into the solution and the mixture was stirred at room temperature overnight. The solution was filtered and the precipitate was washed with water (100 ml) and dichloromethane (100 ml). The filtrate was collected and the organic layer was washed with 3×50 ml 5% NaHCO3 and one time with brine. The organic layer was dried with Na2SO4 and dichloromethane removed under reduced pressure to obtain a white solid (55%). This solid does not need further purification and can be directly used for next coupling step. 1H NMR (CDCl3, 400 MHz): δ 2.82 (s, 4H, two succinimido-CH2), 3.02 (t, J=7.0 Hz, 2H, COCH2), 3.94 (t, J=7.0 Hz, 2H, NCH2), 6.74 (s, 2H, two CH).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
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Citations

For This Compound
1
Citations
P Mellini, Y Itoh, EE Elboray, H Tsumoto… - Journal of medicinal …, 2019 - ACS Publications
The NAD + -dependent deacetylase SIRT2 represents an attractive target for drug development. Here, we designed and synthesized drug-like SIRT2-selective inhibitors based on an …
Number of citations: 19 pubs.acs.org

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